5-(2-Phenylethyl)-4-propyl-4h-1,2,4-triazol-3-yl hydrosulfide
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Overview
Description
5-(2-Phenylethyl)-4-propyl-4h-1,2,4-triazol-3-yl hydrosulfide is a chemical compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a phenylethyl group, a propyl group, and a hydrosulfide group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenylethyl)-4-propyl-4h-1,2,4-triazol-3-yl hydrosulfide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent functional group modifications. The reaction conditions typically involve the use of solvents such as ethanol or dimethylformamide, and catalysts like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process can be optimized by controlling reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Phenylethyl)-4-propyl-4h-1,2,4-triazol-3-yl hydrosulfide undergoes various chemical reactions, including:
Oxidation: The hydrosulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The phenylethyl and propyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives depending on the reactants used.
Scientific Research Applications
5-(2-Phenylethyl)-4-propyl-4h-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-(2-Phenylethyl)-4-propyl-4h-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The hydrosulfide group can also interact with thiol-containing proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide
- 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
Uniqueness
5-(2-Phenylethyl)-4-propyl-4h-1,2,4-triazol-3-yl hydrosulfide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-phenylethyl)-4-propyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-2-10-16-12(14-15-13(16)17)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARPAFCPKLMQFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24807227 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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